1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Kinase inhibition VEGFR/KDR Angiogenesis

Procure this structurally unique aminopyrazolopyridine urea featuring a saturated cyclohexyl N′-substituent—a key differentiator from the aromatic analogs dominating the pyrazolo[1,5-a]pyridine urea series. The cyclohexyl group confers distinct lipophilicity (clogP ≈2.8–3.2), conformational flexibility, and predicted metabolic stability advantages versus phenyl, 2-chlorophenyl, and benzhydryl comparators. Essential SAR probe for kinase panel profiling (VEGFR/PDGFR) and N′-cycloalkyl space exploration. MW 258.32, full Lipinski compliance, ≥98% purity. Ideal reference standard for solubility/logD/permeability assays and NCI-60 antiproliferative profiling.

Molecular Formula C14H18N4O
Molecular Weight 258.325
CAS No. 2034403-23-9
Cat. No. B2785291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
CAS2034403-23-9
Molecular FormulaC14H18N4O
Molecular Weight258.325
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2=CC3=CC=NN3C=C2
InChIInChI=1S/C14H18N4O/c19-14(16-11-4-2-1-3-5-11)17-12-7-9-18-13(10-12)6-8-15-18/h6-11H,1-5H2,(H2,16,17,19)
InChIKeyHZEAACYJEYTYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034403-23-9): Chemical Identity, Scaffold Class, and Procurement-Relevant Profile


1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034403-23-9) is a synthetic small-molecule urea derivative built on the pyrazolo[1,5-a]pyridine heterocyclic core . With molecular formula C14H18N4O and molecular weight 258.32 g/mol, the compound belongs to the aminopyrazolopyridine urea class, a scaffold family extensively characterized as potent VEGFR/PDGFR multitargeted kinase inhibitors [1]. The pyrazolo[1,5-a]pyridine ring system is recognized as a privileged kinase-binding scaffold, and the urea linker provides critical hydrogen-bonding interactions with target kinase hinge regions [1][2]. Unlike many in-class analogs that bear aromatic or heteroaromatic N′-substituents, this compound features a fully saturated cyclohexyl group, which confers distinct physicochemical and conformational properties relevant to target engagement, solubility, and metabolic stability .

Why In-Class Pyrazolo[1,5-a]pyridine Ureas Cannot Be Interchanged: Structural Differentiation of the Cyclohexyl Substituent


The pyrazolo[1,5-a]pyridine urea class encompasses diverse N′-substituents—aryl, heteroaryl, benzyl, and alkyl—that drive substantial differences in kinase selectivity, cellular potency, and drug-like properties . The cyclohexyl group in 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea introduces a saturated, conformationally flexible, and lipophilic moiety (calculated clogP ≈ 2.8–3.2) that is structurally and pharmacokinetically distinct from the aromatic and benzylic substituents prevalent in close analogs such as 1-(2-chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034339-02-9) or 1-(diphenylmethyl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea (CAS 2034548-78-0) . Published SAR studies on aminopyrazolopyridine ureas demonstrate that N′-substituent identity directly governs KDR enzymatic IC50, with o-substituted aryl analogs exhibiting up to 7-fold potency shifts (e.g., o-Me analog: KDR IC50 = 35 nM vs. <7 nM for unsubstituted parent) . The cyclohexyl group's saturated ring lacks π-stacking capacity with kinase hydrophobic pockets, predicting a distinct target selectivity fingerprint and reduced CYP-mediated oxidative metabolism relative to aryl-substituted comparators [1]. These structural features preclude direct functional substitution of this compound with any analog bearing a different N′-substituent without experimental validation.

Quantitative Comparative Evidence: 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea vs. Closest Structural Analogs


Kinase Target Engagement: Class-Level KDR Inhibitory Potency and Predicted Cyclohexyl Impact on Selectivity

The aminopyrazolopyridine urea class to which 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea belongs exhibits potent KDR (VEGFR2) inhibition, with representative class members achieving enzymatic IC50 values as low as 2.1 nM and cellular EC50 values at or below 1 nM [1]. For a directly comparable analog, 1-(2-chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034339-02-9), vendor-reported biochemical IC50 values include Aurora-A kinase IC50 = 0.067 µM and CDK2 IC50 = 25 nM; however, these data are not peer-reviewed and should be treated as preliminary . The target compound's cyclohexyl N′-substituent is predicted, based on QSAR models for this scaffold, to alter the lipophilic-electrostatic balance at the kinase ATP-binding site, with lipophilicity (clogP) and topological atom descriptors identified as primary determinants of KDR and KDRcell inhibitory activity (QSAR models: r² = 0.89 for KDR; Q² > 0.6 for cross-validation) [2]. Quantitative head-to-head KDR IC50 data for the cyclohexyl derivative specifically are not available in the peer-reviewed literature at time of writing.

Kinase inhibition VEGFR/KDR Angiogenesis Cancer therapeutics

Structural Differentiation: Cyclohexyl vs. Aromatic N′-Substituents and Conformational Flexibility

The target compound bears a cyclohexyl N′-substituent (six-membered saturated ring; molecular weight contribution = 83.15 Da), in contrast to the aromatic N′-substituents found in the majority of characterized aminopyrazolopyridine ureas, such as 1-(2-chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (2-Cl-Ph; MW contribution = 111.55 Da) and 1-(diphenylmethyl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea (diphenylmethyl; MW contribution = 167.21 Da) . The cyclohexyl group introduces greater conformational flexibility (chair-boat interconversion), increased sp³ character (Fsp³ ≈ 0.57 for the N′-substituent alone), and distinct hydrogen-bonding capacity compared to planar aromatic rings . Published crystallographic and docking studies of pyrazolo[1,5-a]pyridine-based kinase inhibitors indicate that the N′-substituent occupies a hydrophobic pocket adjacent to the hinge-binding region; saturated cycloalkyl groups can adopt binding poses inaccessible to rigid aromatic substituents, potentially altering kinase selectivity profiles [1]. 3D-QSAR CoMFA and CoMSIA models for this scaffold class identify steric and hydrophobic fields around the N′-substituent as major contributors to KDR inhibitory activity (CoMSIA: q² = 0.595, r² = 0.947) [2].

Structure-activity relationship Conformational analysis Medicinal chemistry Scaffold optimization

Physicochemical Property Differentiation: Lipophilicity, Solubility, and Permeability Predictions

The cyclohexyl substituent confers distinct physicochemical properties compared to aromatic-substituted analogs. Calculated partition coefficients (clogP) for 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea are estimated at 2.8–3.2, placing it in a favorable lipophilicity range for membrane permeability while avoiding the excessive clogP of the diphenylmethyl analog (estimated clogP > 4.5) . Published QSAR analyses of aminopyrazolopyridine ureas demonstrate that lipophilicity (expressed via topological descriptors) is the single most influential parameter governing both KDR enzymatic (r² contribution ≈ 0.45) and cellular (KDRcell) inhibitory activity [1]. The saturated cyclohexyl ring is expected to confer greater aqueous solubility compared to polyaromatic analogs; related pyrazolo[1,5-a]pyridine series have shown that replacement of aromatic substituents with saturated rings can improve aqueous solubility by up to 1000-fold in hydrochloride salt forms [2]. The target compound has 2 hydrogen bond donors (urea NH groups) and 4 hydrogen bond acceptors, complying with Lipinski's rule of five (MW = 258.32 < 500; HBD = 2 ≤ 5; HBA = 4 ≤ 10; clogP < 5) . Direct experimental solubility or logD data for the target compound are not available in the peer-reviewed literature.

Drug-likeness Lipophilicity Aqueous solubility ADME prediction

Cellular Antiproliferative Activity: Comparative Cancer Cell Line Profiling of a Close Structural Analog

For the closest commercially available analog with published cell-based data, 1-(2-chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034339-02-9), vendor-reported antiproliferative IC50 values against human cancer cell lines are: MCF7 (breast adenocarcinoma) IC50 = 3.79 µM; NCI-H460 (non-small cell lung cancer) IC50 = 42.30 µM; SF-268 (CNS glioblastoma) IC50 = 12.50 µM . These data, while not from a peer-reviewed source, provide a provisional activity baseline for the pyrazolo[1,5-a]pyridin-5-yl urea scaffold in cellular assays. Published studies confirm that aminopyrazolopyridine ureas exhibit VEGFR/PDGFR-dependent antiproliferative effects and are orally bioavailable with efficacy in the mouse VEGF-induced edema model [1]. The cyclohexyl derivative is anticipated to show a distinct cell-line sensitivity profile due to altered kinase selectivity, cellular permeability, and metabolic stability imparted by the saturated N′-substituent. No peer-reviewed cellular IC50 data are available for the cyclohexyl compound specifically.

Cytotoxicity Cancer cell lines Antiproliferative activity Oncology research

Kinase Selectivity Landscape: Multi-Target VEGFR/PDGFR Profile and Cyclohexyl Differentiation Potential

Aminopyrazolopyridine ureas are characterized as multitargeted inhibitors of VEGFR (KDR/VEGFR2, FLT1/VEGFR1, FLT4/VEGFR3) and PDGFR (PDGFRα, PDGFRβ) kinase families, with class-leading compounds demonstrating enzymatic IC50 values in the low nanomolar range across multiple RTK targets [1]. The Dai et al. study reports that representative compounds inhibit both KDR and PDGFR kinases with comparable potency, a dual targeting profile considered therapeutically advantageous for anti-angiogenic efficacy [1]. QSAR and molecular docking studies indicate that N′-substituent identity and lipophilicity are key determinants of multi-kinase activity [2]. The cyclohexyl group's saturated, non-aromatic character is structurally unique within this class, predicting a selectivity fingerprint distinct from both aryl-substituted and benzyl-substituted analogs. Computational docking studies of pyrazolo[1,5-a]pyridine-based inhibitors at the KDR active site reveal that hydrophobic interactions between the N′-substituent and a lipophilic pocket adjacent to the hinge region contribute to binding affinity; a cyclohexyl group may engage this pocket differently than planar aromatic rings [3]. No experimental kinase selectivity panel data are available for the cyclohexyl derivative.

Kinase selectivity Multi-targeted kinase inhibitor VEGFR PDGFR Off-target profiling

Evidence Limitations Acknowledgment: Gaps in Peer-Reviewed Quantitative Data for the Target Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases (Google Patents, WIPO Patentscope) as of April 2026 did not identify any peer-reviewed publication, patent example, or curated bioactivity database entry containing quantitative IC50, Ki, Kd, EC50, or pharmacokinetic data for 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034403-23-9) specifically [1]. The compound appears in commercial chemical supplier catalogs and cheminformatics databases (Chemsrc, CAS registry) with basic identity and predicted property data only . All quantitative evidence presented in this guide derives from (a) class-level data from the Dai et al. (2008) aminopyrazolopyridine urea series, (b) QSAR models built on structurally related analogs, (c) vendor-reported data for close structural analogs (not peer-reviewed), and (d) cheminformatic predictions. Consequently, direct head-to-head quantitative comparisons between the target compound and specific comparators cannot be made with high confidence. Users should treat this guide as a framework for designing confirmatory experiments rather than as definitive evidence of differential performance. Procurement decisions based on this compound's unique structural features (cyclohexyl N′-substituent) are justified for SAR exploration but require experimental validation of any claimed potency, selectivity, or ADME advantages.

Data availability Research gap Experimental validation needed

Recommended Application Scenarios for 1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea Based on Evidence Profile


SAR Probe for N′-Substituent Effects on VEGFR/PDGFR Kinase Selectivity

The compound serves as a structurally distinct SAR probe within the aminopyrazolopyridine urea series, specifically for investigating how a saturated cyclohexyl N′-substituent alters kinase selectivity compared to aromatic (phenyl, 2-chlorophenyl, o-tolyl) and benzhydryl analogs [1]. QSAR models for this scaffold identify lipophilicity and topological descriptors at the N′-substituent position as primary drivers of KDR inhibitory activity (r² = 0.89; Q² > 0.6), and the cyclohexyl group provides a unique combination of moderate lipophilicity and high conformational flexibility unavailable from aromatic substituents [2]. Procurement is recommended for laboratories conducting kinase panel profiling or developing multitargeted angiogenesis inhibitors.

Reference Compound for Physicochemical Property Benchmarking in Pyrazolo[1,5-a]pyridine Series

With MW = 258.32, predicted clogP ≈ 2.8–3.2, and full Lipinski compliance (HBD = 2, HBA = 4), this compound occupies an intermediate physicochemical space within the pyrazolo[1,5-a]pyridine urea series—less lipophilic than the diphenylmethyl analog (MW = 342.4; predicted clogP > 4.5) and more lipophilic than methoxyethyl-substituted analogs [1]. The cyclohexyl group's saturated nature predicts improved aqueous solubility relative to polyaromatic analogs, consistent with literature precedent showing up to 1000× solubility improvement upon saturation of ring substituents in related pyrazolo[1,5-a]pyridine series [3]. This compound is suitable as a reference standard for solubility, logD, and permeability assays aimed at optimizing the drug-like properties of pyrazolo[1,5-a]pyridine lead series.

Tool Compound for Cellular Target Engagement and Antiproliferative Profiling Against Kinase-Dependent Cancer Cell Lines

The pyrazolo[1,5-a]pyridin-5-yl urea scaffold has demonstrated cellular antiproliferative activity, with the closest analog (2-chlorophenyl derivative) showing MCF7 IC50 = 3.79 µM and NCI-H460 IC50 = 42.30 µM [1]. The cyclohexyl derivative is structurally positioned to exhibit a distinct cell-line sensitivity profile due to altered kinase selectivity and cellular permeability. Procurement is warranted for academic or industrial laboratories seeking to profile N′-substituent-dependent antiproliferative effects across the NCI-60 or similar cancer cell line panels, with the established class-level VEGFR/PDGFR multitargeted mechanism [2] providing a testable hypothesis for mechanism-of-action studies.

Building Block for Focused Library Synthesis and Late-Stage Diversification

The pyrazolo[1,5-a]pyridin-5-yl urea core is a validated kinase inhibitor pharmacophore, and the cyclohexyl derivative serves as a versatile intermediate for further SAR exploration [1]. The urea NH groups offer sites for N-alkylation or acylation, while the pyrazolo[1,5-a]pyridine ring can undergo electrophilic substitution at the 3-position. This compound is recommended for medicinal chemistry groups constructing focused kinase inhibitor libraries to explore N′-cycloalkyl SAR space, a region underrepresented in the published aminopyrazolopyridine urea literature which has predominantly focused on aromatic N′-substituents [2]. The commercial availability of this compound from multiple suppliers facilitates rapid procurement for library synthesis programs.

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